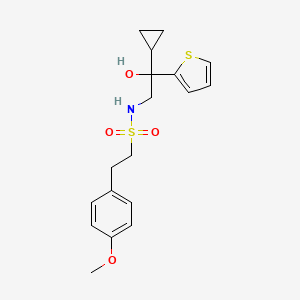

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

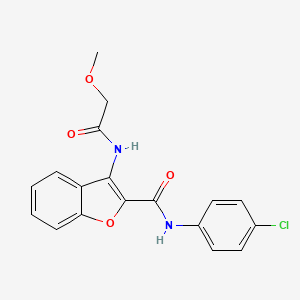

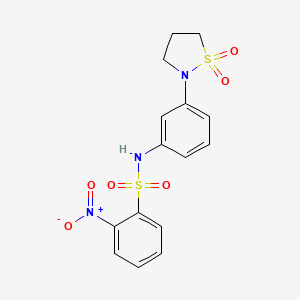

This chemical compound is part of a broader class of sulfonamides known for their varied applications in medicinal chemistry and material science. Sulfonamides, characterized by their sulfur dioxide (SO2) and amine (-NH2) functional groups, are crucial in the development of compounds with potential biological activities and material properties.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the activation of thioureas, cyclization, and hydrolysis under specific conditions. For instance, the synthesis of thiourea derivatives from isothiocyanate and alkaloids followed by hydrolysis has been explored to obtain compounds with similar sulfonamide structures (Kulakov et al., 2010). Another approach includes the cascade synthesis involving chloro-N-dichloroethyl benzenesulfonamide reacting with thiourea, leading to cyclization and aromatization steps to form related thiazole compounds (Rozentsveig et al., 2011).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR, are pivotal in determining the molecular structure of sulfonamide derivatives. These methods have been applied to confirm the structures of compounds with similar functional groups and backbones (Purushotham & Poojary, 2018).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including cyclopropanation, which has been explored for its antimicrobial and antioxidant applications. The reactivity towards cyclopropenes under catalytic conditions highlights the versatility of sulfonamide compounds in synthetic chemistry (Zheng et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and stability, are crucial for the application of sulfonamide compounds. Techniques such as single crystal X-ray diffraction provide insights into the crystal packing, stability, and intermolecular interactions that influence the physical properties of these compounds (Kaur et al., 2012).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as reactivity, bioactivity, and interaction with biological targets, are influenced by their functional groups and molecular structure. Studies on the synthesis, bioactivity, and enzyme inhibition of sulfonamides highlight their potential as therapeutic agents and enzyme inhibitors (Gul et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Applications

Synthesis of Lignan Conjugates via Cyclopropanation Compounds with structures similar to N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide have been synthesized and investigated for their potential antimicrobial and antioxidant properties. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates exhibited notable antibacterial and antifungal activities, as well as pronounced antioxidant potential. These findings hint at the possible utility of these compounds in pharmaceutical applications, particularly due to their demonstrated broad-spectrum antimicrobial efficacy and their capacity to act as antioxidants (K. Raghavendra et al., 2016).

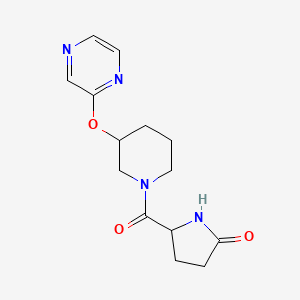

Applications in Photodynamic Therapy

Zinc Phthalocyanine Derivatives for Photodynamic Therapy Compounds containing benzenesulfonamide derivative groups, similar to the compound , have been developed and characterized for their potential in photodynamic therapy (PDT). One specific example, a zinc(II) phthalocyanine derivative, exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics suggest that such compounds might be highly effective as Type II photosensitizers for cancer treatment in PDT, highlighting their importance in medical research and application (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antitubercular Activity

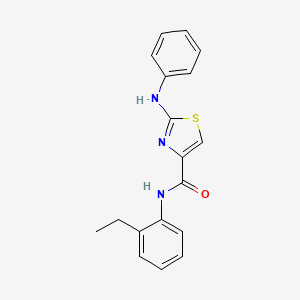

Potential as Antitubercular Agents A compound structurally related to N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide was synthesized and studied for its potential antitubercular activity. The compound demonstrated promising inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis, which is a key target in the treatment of tuberculosis. This finding suggests the potential of such compounds in the development of new antitubercular drugs, contributing to the global fight against tuberculosis (Nikil Purushotham & B. Poojary, 2018).

Anticonvulsant Properties

Synthesis of Azoles Incorporating a Sulfonamide Moiety In the realm of neurological research, derivatives of heterocyclic compounds containing a sulfonamide moiety were synthesized and evaluated for their anticonvulsant properties. Some compounds showed significant protection against picrotoxin-induced convulsion, indicating their potential use as anticonvulsant agents. This research opens up possibilities for the development of new therapeutics in the treatment of convulsive disorders (A. A. Farag et al., 2012).

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S2/c1-23-16-8-4-14(5-9-16)10-12-25(21,22)19-13-18(20,15-6-7-15)17-3-2-11-24-17/h2-5,8-9,11,15,19-20H,6-7,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMJXCZNDCXSED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)

![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)

![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)

![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)